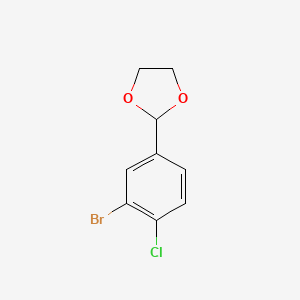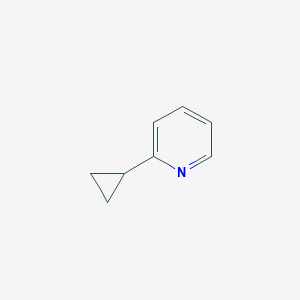
2-Cyclopropylpyridine
描述
2-Cyclopropylpyridine is an organic compound with the molecular formula C₈H₉N. It is a derivative of pyridine, where a cyclopropyl group is attached to the second carbon of the pyridine ring.
作用机制
Mode of Action
Pyridine derivatives, such as dihydropyridines, are known to bind to and block voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels . This interaction leads to a decrease in blood vessel contraction, leading to vasodilation . It’s possible that 2-Cyclopropylpyridine may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
The compound’s potential interaction with calcium channels could affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression
Result of Action
Given the potential interaction with calcium channels, it’s possible that the compound could affect cellular processes such as muscle contraction and neurotransmitter release . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with cyclopropylmagnesium bromide in the presence of a palladium catalyst. This method is known for its efficiency and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and purity. The Sandmeyer reaction is another method used, where 2-amino-5-cyclopropylpyridine is reacted with organic nitrites in the presence of copper (II) halides .
化学反应分析
Types of Reactions: 2-Cyclopropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Acyl chlorides or anhydrides are used under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives.
Substitution: N-acyl-2-cyclopropylpyridinium salts.
科学研究应用
2-Cyclopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
相似化合物的比较
2-Methylpyridine: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Ethylpyridine: Contains an ethyl group at the second position.
2-Propylpyridine: Features a propyl group at the second position.
Uniqueness: 2-Cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving steric hindrance and electronic effects .
属性
IUPAC Name |
2-cyclopropylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYUUVUQGJUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514682 | |
| Record name | 2-Cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20797-87-9 | |
| Record name | 2-Cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-cyclopropylpyridine?
A: this compound is an organic compound with a molecular formula of C8H9N []. The structure consists of a pyridine ring directly bonded to a cyclopropane ring at the second position. Further details on its molecular conformation can be found in research focusing on intramolecular forces within the molecule [].
Q2: Has this compound been used in any notable catalytic reactions?
A: Yes, recent research highlights the use of this compound in C–H borylation reactions []. Specifically, it acts as a directing group in the iridium-catalyzed borylation of cyclopropanes and cyclobutanes using bis(pinacolato)diboron []. The silica-SMAP–iridium catalyst system, in conjunction with this compound, showed superior activity compared to other ligand–iridium systems for this reaction [].
Q3: Is there any spectroscopic data available for this compound?
A: While the provided abstracts lack specific spectroscopic details, a publication exists focusing solely on the synthesis and spectrum of this compound []. This suggests the availability of comprehensive spectroscopic data, likely including NMR, IR, and potentially mass spectrometry data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


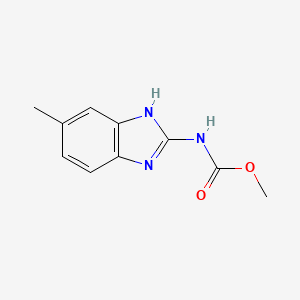
![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)

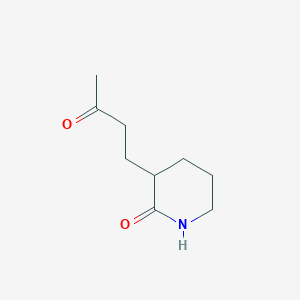

![10H-Azepino[1,2-a]indole](/img/structure/B3349157.png)
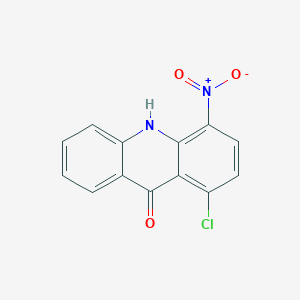
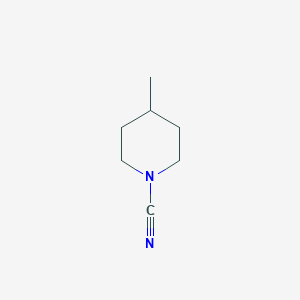
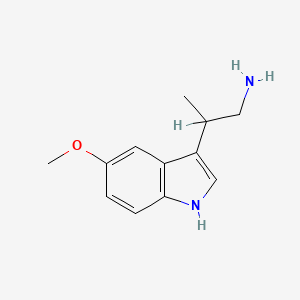
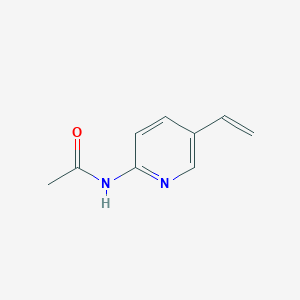

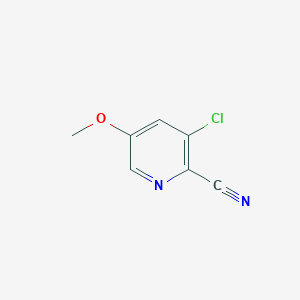
![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)
